molecular formula C8H10FNO B1532902 2-Fluoro-5-isopropoxypyridine CAS No. 904961-34-8

2-Fluoro-5-isopropoxypyridine

Cat. No.: B1532902
CAS No.: 904961-34-8
M. Wt: 155.17 g/mol
InChI Key: LSWZEDRDGFXCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-isopropoxypyridine is a chemical compound with the molecular formula C8H10FNO . It is used in various chemical reactions and has a molecular weight of 155.17 .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves palladium-catalyzed cross-coupling reactions . These reactions are widely applied in carbon–carbon bond-forming processes due to their mild and functional group tolerant reaction conditions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FNO/c1-5(2)14-6-3-7(9)8(10)11-4-6/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s boronic acid derivatives are known to participate in Suzuki–Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds and are a key tool in the synthesis of complex organic compounds .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as its boiling point, melting point, and density were not available in the search results .

Scientific Research Applications

Fluoropyrimidine Derivatives in Cancer Therapy : Fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU) and its prodrugs (capecitabine, UFT, S-1), remain essential in treating various solid tumors. These compounds, through their antitumor activity, have been studied for their efficacy and toxicity profiles, highlighting the ongoing efforts to improve cancer treatment modalities (Malet-Martino & Martino, 2002).

Metabolic Monitoring of 5-Fluorouracil : The metabolism of 5-fluorouracil has been studied using 19F NMR to monitor its pharmacokinetics and pharmacodynamics in vivo. This research underscores the importance of fluorine atoms in designing drug molecules for improved therapeutic monitoring and efficacy (Stevens et al., 1984).

Inhibition of Dihydropyrimidine Dehydrogenase : The combination of fluoropyrimidines with inhibitors like 5-chloro-2,4-dihydroxypyridine (CDHP) has been shown to enhance the antitumor effects of 5-FU by inhibiting its degradation, suggesting a strategy for increasing the efficacy of fluoropyrimidine-based chemotherapy (Takechi et al., 2002).

Safety and Hazards

2-Fluoro-5-isopropoxypyridine and its derivatives can cause skin and eye irritation, and may be harmful if inhaled, ingested, or in contact with skin . Safety precautions include avoiding inhalation, contact with eyes and skin, and ingestion .

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWZEDRDGFXCQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-hydroxypyridine (6.000 g, 53.05 mmol) in N,N-dimethyl formamide (50 mL) cooled with an ice bath was added NaH (2.80 g, 60%, 70.0 mml) in several potions. After the addition, the mixture was stirred at 0° C. for 10 minutes. 2-iodopropane (6.5 mL, 65.00 mmol) was added. The mixture was stirred at room temperature for 2 hours. The mixture was poured into water, extracted with ether (2×), the combined extracts were washed with 1N NaOH (1×), water (1×), brine (1×), dried over MgSO4 and concentrated to give the product that was used directly without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-5-isopropoxypyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-5-isopropoxypyridine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-isopropoxypyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-5-isopropoxypyridine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-isopropoxypyridine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-isopropoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.